![molecular formula C21H20O2 B14592778 2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one CAS No. 61078-52-2](/img/structure/B14592778.png)
2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxyphenyl)-4-phenylbicyclo[331]non-2-en-9-one is a complex organic compound featuring a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one typically involves multi-step organic reactions. One common method includes the use of a one-pot multi-component reaction strategy, which allows for the efficient formation of the compound under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]non-2-en-9-one: A simpler bicyclic compound with similar structural features.
9-Borabicyclo[3.3.1]nonane: An organoborane compound used in organic chemistry.
Uniqueness
2-(4-Hydroxyphenyl)-4-phenylbicyclo[33
Eigenschaften
CAS-Nummer |
61078-52-2 |
|---|---|
Molekularformel |
C21H20O2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-(4-hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one |
InChI |
InChI=1S/C21H20O2/c22-16-11-9-15(10-12-16)20-13-19(14-5-2-1-3-6-14)17-7-4-8-18(20)21(17)23/h1-3,5-6,9-13,17-19,22H,4,7-8H2 |
InChI-Schlüssel |
RFHSIGLLDKEIDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C=C(C(C1)C2=O)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium](/img/structure/B14592699.png)
![2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one](/img/structure/B14592701.png)
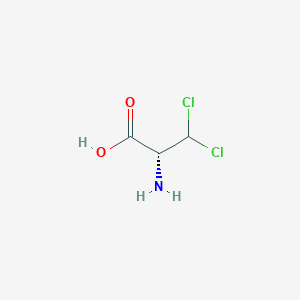
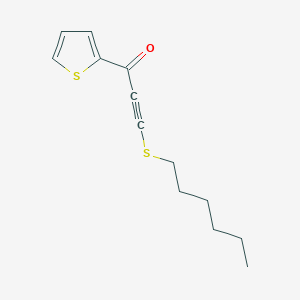
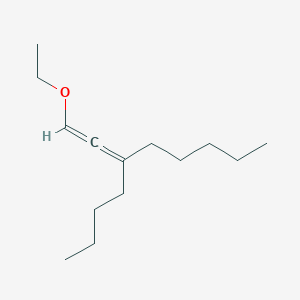
![[(4-Methylphenyl)methylidene]carbonohydrazonoyl](/img/structure/B14592720.png)
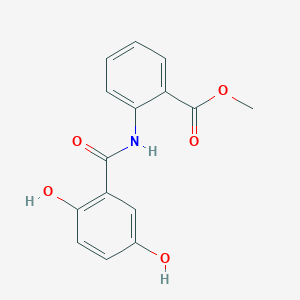
![[7,12-diacetyloxy-17-[(2Z)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14592739.png)
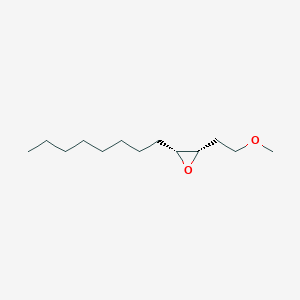
![1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14592759.png)
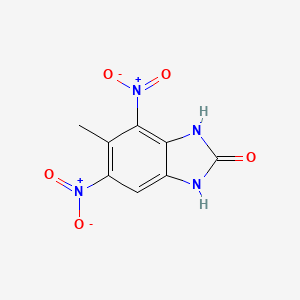
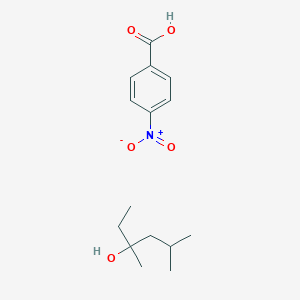
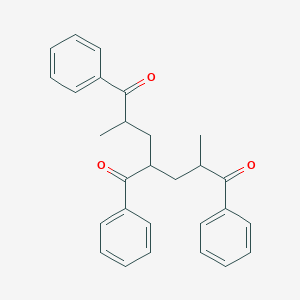
![1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14592795.png)
